5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a functionalized von-Hippel-Lindau (VHL) ligand with a terminal hydroxyl group . It is a basic building block for the development of a protein degrader library . The IUPAC name of this compound is 2,2,2-trifluoroacetic acid–5-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)pentanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H19N3O6.C2HF3O2/c22-13-8-7-12 (16 (25)20-13)21-17 (26)10-4-3-5-11 (15 (10)18 (21)27)19-9-2-1-6-14 (23)24;3-2 (4,5)1 (6)7/h3-5,12,19H,1-2,6-9H2, (H,23,24) (H,20,22,25); (H,6,7) . This code provides a standard way to encode the compound’s structure using text.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s important to note that it’s used as a ligand for E3 ligase in PROTAC production . This suggests it plays a role in the ubiquitin-proteasome pathway, which is involved in protein degradation.Physical and Chemical Properties Analysis
The molecular weight of this compound is 487.39 . It is stored at room temperature under an inert atmosphere .Applications De Recherche Scientifique
Synthesis and Medicinal Applications
Synthesis and Antiepileptic Activity : Phthalimide derivatives, including structures related to the queried compound, have been synthesized and evaluated for antiepileptic activity. For instance, N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives show significant antiepileptic effects, which are comparable or superior to thalidomide in certain cases. Molecular docking studies suggest these compounds have strong interactions with the GABAA receptor, indicating their potential as antiepileptic agents (Asadollahi et al., 2019).
Nitric Oxide Synthase Inhibition : S-2-amino-5-azolylpentanoic acids, resembling the structural features of the queried compound, have been investigated as inhibitors of nitric oxide synthase (NOS). These compounds are designed to enhance the inhibition of NOS, demonstrating the potential therapeutic applications in conditions related to nitric oxide synthesis (Ulhaq et al., 1998).
Chemical Synthesis and Building Blocks
Synthetic Routes to Fluoropiperidines : Research on synthesizing 5-amino- and 5-hydroxy-3,3-difluoropiperidines highlights the significance of such compounds as building blocks in medicinal chemistry. The key steps involve cyclization reactions leading to halo-difluoropiperidines, which are valuable intermediates for developing pharmaceuticals (Surmont et al., 2010).
Solid-Phase Synthesis of Peptide Segments
Hypersensitive Acid-Labile Anchoring : The novel 5-(4-hydroxymethyl-3,5-dimethoxyphenoxy)valeric acid (HAL) handle has been applied to solid-phase peptide synthesis, showcasing its utility in the efficient synthesis of protected peptide acids for segment condensation studies. This development is crucial for synthesizing complex peptides and proteins with precise structural requirements (Albericio & Bárány, 1991).
Mécanisme D'action
Propriétés
IUPAC Name |
5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6.C2HF3O2/c22-13-8-7-12(16(25)20-13)21-17(26)10-4-3-5-11(15(10)18(21)27)19-9-2-1-6-14(23)24;3-2(4,5)1(6)7/h3-5,12,19H,1-2,6-9H2,(H,23,24)(H,20,22,25);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDFHSSFUMNLRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCC(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.